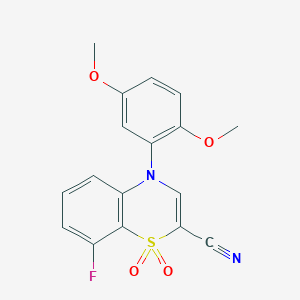

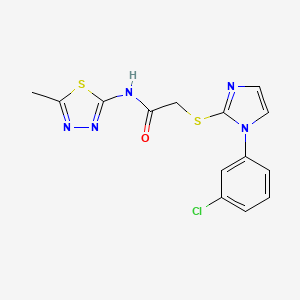

4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazine is a type of organic compound that contains a benzene ring fused to a thiazine ring . The presence of fluorine and nitrile groups, as well as methoxyphenyl substituents, could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be influenced by the benzothiazine core, the fluorine atom, the nitrile group, and the dimethoxyphenyl group . These groups could impact the compound’s shape, polarity, and potential for forming hydrogen bonds.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile and fluorine groups, as well as the electron-donating dimethoxyphenyl group . These groups could make the compound more reactive towards nucleophiles or electrophiles, respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

N-alkylphenothiazines: Ligands in Metal Complexes

N-alkylphenothiazines, related to benzothiazines, are known for their antibacterial, antifungal, anticancer activities, and ability to coordinate with metals, making them significant for the development of biologically active compounds with varied antimicrobial activities and cytotoxic effects against tumor cell lines (Krstić et al., 2016).

Synthetic Strategies and Applications of Benzothiazines

Benzothiazine compounds play a crucial role in drug discovery for treating diseases like cancer, hypertension, and infections due to their structural similarity to phenothiazine drugs. Their synthesis involves various strategies, including multi-component reactions, highlighting their importance in developing new therapeutic agents (Mir et al., 2020).

Quinazolines and Pyrimidines for Optoelectronic Materials

The incorporation of quinazoline and pyrimidine rings, closely related to benzothiazines, into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), nonlinear optical materials, and dye-sensitized solar cells, showcasing the versatility of these heterocycles beyond pharmaceutical applications (Lipunova et al., 2018).

1,4-Benzothiazines: A Biologically Attractive Scaffold

1,4-Benzothiazine derivatives demonstrate significant biological activities, including antipsychotic properties and potential in regulating various types of cancer. Their synthesis and structure-activity relationship analysis contribute to designing new derivatives with enhanced biological activities (Rai et al., 2017).

Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives

1,4-Benzothiazine azole derivatives exhibit in vitro and in vivo antifungal activities against Candida species and other fungal infections. Their chemical characteristics, such as ether substitution, correlate with their biological effectiveness, demonstrating the importance of structural modification in enhancing therapeutic potential (Schiaffella & Vecchiarelli, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-23-11-6-7-16(24-2)15(8-11)20-10-12(9-19)25(21,22)17-13(18)4-3-5-14(17)20/h3-8,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJIRCFISDLKEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)